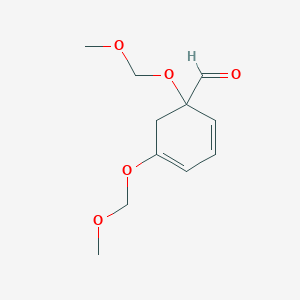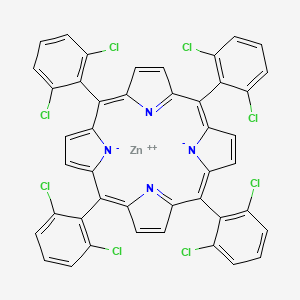
1,3-Bis(methoxymethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O5 It is characterized by the presence of two methoxymethoxy groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(methoxymethoxy)benzaldehyde can be synthesized through a multi-step process. One common method involves the protection of hydroxyl groups in a benzaldehyde derivative using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halides or nucleophiles can be used to substitute the methoxymethoxy groups.
Major Products Formed
Oxidation: 1,3-Bis(methoxymethoxy)benzoic acid.
Reduction: 1,3-Bis(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxymethoxy groups may also influence the compound’s solubility and reactivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis(methoxymethoxy)benzaldehyde
- 3,5-Bis(methoxymethoxy)benzaldehyde
- 2,6-Bis(methoxymethoxy)benzaldehyde
Uniqueness
1,3-Bis(methoxymethoxy)benzaldehyde is unique due to the specific positioning of the methoxymethoxy groups on the benzaldehyde core. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.
Eigenschaften
Molekularformel |
C11H16O5 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
1,5-bis(methoxymethoxy)cyclohexa-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O5/c1-13-8-15-10-4-3-5-11(6-10,7-12)16-9-14-2/h3-5,7H,6,8-9H2,1-2H3 |
InChI-Schlüssel |
SZVGYRWGBRBRPX-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=CC(C1)(C=O)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B12098456.png)


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12098474.png)

![6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12098490.png)

![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)


![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)


![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)
